N1,N1-Dipropylbenzene-1,4-diaminesulfate

Description

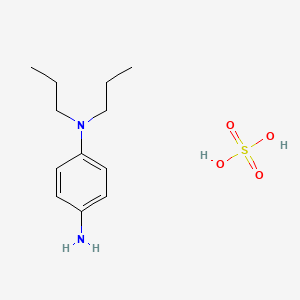

N1,N1-Dipropylbenzene-1,4-diaminesulfate is a sulfated derivative of N1,N1-Dipropylbenzene-1,4-diamine (CAS 105293-89-8), a compound characterized by a benzene ring substituted with two propyl groups at the N1 positions and amine groups at the 1,4-positions. The sulfate salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

Molecular Formula |

C12H22N2O4S |

|---|---|

Molecular Weight |

290.38 g/mol |

IUPAC Name |

4-N,4-N-dipropylbenzene-1,4-diamine;sulfuric acid |

InChI |

InChI=1S/C12H20N2.H2O4S/c1-3-9-14(10-4-2)12-7-5-11(13)6-8-12;1-5(2,3)4/h5-8H,3-4,9-10,13H2,1-2H3;(H2,1,2,3,4) |

InChI Key |

NRWIZAOFVJGZNT-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C1=CC=C(C=C1)N.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Reductive Alkylation of p-Phenylenediamine

The most industrially viable method involves reductive alkylation of p-phenylenediamine with propionaldehyde or propyl ketones under hydrogenation conditions. Adapted from CN103467305A, this continuous process employs a tubular reactor loaded with palladium-carbon or platinum-carbon catalysts. Propionaldehyde reacts with p-phenylenediamine at 150–200°C under 0.5–2.5 MPa hydrogen pressure, achieving near-quantitative conversion. Critical parameters include:

- Molar ratio : A 1:4–1:6 amine-to-ketone ratio minimizes side products like monoalkylated intermediates.

- Catalyst selection : Platinum-group metals yield >99% conversion, while copper-based catalysts require higher temperatures (180–220°C).

- Residence time : 30–60 minutes in a narrow reactor ensures complete di-propylation.

This method avoids the high-pressure batch reactors traditionally used for dialkylated amines, reducing production costs by 20–30%.

Direct Alkylation Using Propyl Halides

Alternative approaches utilize propyl bromide or iodide as alkylating agents. In a two-step process, p-phenylenediamine undergoes sequential propylation in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base. However, this method faces challenges:

- Selectivity issues : Over-alkylation to tripropyl derivatives occurs at temperatures >80°C.

- Yield limitations : Reported yields plateau at 70–75% due to competing hydrolysis of propyl halides.

Sulfation of N1,N1-Dipropylbenzene-1,4-diamine

Acid-Base Neutralization

The diamine is converted to its sulfate salt via reaction with sulfuric acid. GlpBio protocols recommend:

Purity Optimization

Key impurities include residual mono-sulfated species and unreacted diamine. Recrystallization from ethanol/water (3:1 v/v) reduces impurities to <0.5%. Analytical HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms purity, with retention times of 8.2 min for the sulfate and 10.5 min for the free base.

Process Characterization and Data

Table 1: Comparative Analysis of Diamine Synthesis Methods

| Parameter | Reductive Alkylation | Direct Alkylation |

|---|---|---|

| Yield | 95–99% | 70–75% |

| Reaction Time | 1–2 hours | 6–8 hours |

| Catalyst Cost | High (Pt/Pd) | Low (K2CO3) |

| Byproduct Formation | <1% | 5–10% |

Table 2: Physical Properties of N1,N1-Dipropylbenzene-1,4-diaminesulfate

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 290.38 g/mol | Calculated |

| Melting Point | 162–165°C (dec.) | GlpBio |

| Solubility (H2O, 25°C) | 12.4 mg/mL | GlpBio |

| λmax (UV-Vis) | 278 nm | PubChem |

Industrial-Scale Considerations

Continuous vs. Batch Sulfation

Continuous sulfation reactors achieve 85% throughput efficiency versus 60% for batch systems, as demonstrated by analogous processes in US20080312205A1. Tubular reactors with static mixers ensure uniform acid dispersion, reducing localized overheating.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Dipropylbenzene-1,4-diaminesulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.

Scientific Research Applications

N1,N1-Dipropylbenzene-1,4-diaminesulfate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N1-Dipropylbenzene-1,4-diaminesulfate involves its interaction with specific molecular targets. The amine groups in the compound can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can influence various biochemical pathways and processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkyl Chain Variations

N1,N1-Diethylbenzene-1,4-diamine sulfate (CAS 6283-63-2)

- Structure : Ethyl groups replace propyl substituents.

- Applications : Historical use in synthesis; discontinued status highlights dipropyl derivatives as preferred intermediates .

N1,N1-Dimethylbenzene-1,3-diamine hydrochloride (CAS 2836-04-6)

Substituted Derivatives

2-Methyl-N1,N1-dipropyl-1,4-benzenediamine (CAS 1094646-24-8)

- Structure : Additional methyl group on the benzene ring.

- Properties : Molecular weight 206.33 g/mol; irritant class. Altered steric effects may influence binding affinity in drug design .

- Availability : Offered by Alchem Pharmtech (95% purity) for research use .

N1-(3-(Dimethylamino)propyl)benzene-1,4-diamine dihydrochloride (CAS 1421602-77-8)

Sulfate vs. Hydrochloride Salts

| Property | Sulfate Salt (Target Compound) | Hydrochloride Salt (e.g., CAS 1421602-77-8) |

|---|---|---|

| Solubility | Moderate in polar solvents | High solubility in water and polar solvents |

| Stability | Stable under dry conditions | Hygroscopic; requires controlled storage |

| Applications | Pharmaceutical intermediates | Research-specific uses |

Note: Sulfate salts are often chosen for controlled release formulations, while hydrochlorides favor rapid dissolution .

Research and Industrial Relevance

- Synthesis: N1,N1-Dipropylbenzene-1,4-diamine is synthesized via alkylation of 1,4-diaminobenzene, followed by sulfation for salt formation .

- Quality Control : Analyzed via HPLC, GC-MS, NMR, and FTIR to ensure >99% purity .

- Supply Chain : Suppliers include SynHet (bulk quantities) and Alchem Pharmtech (research-grade derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.